17,21-Epoxy-9-fluoro-11beta-hydroxypregn-4-ene-3,20-dione
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Overview
Description
17,21-Epoxy-9-fluoro-11beta-hydroxypregn-4-ene-3,20-dione is a 20-oxo steroid.
Scientific Research Applications
Phototransformation Studies
Research on similar compounds, like 16α,17α-epoxy-3β-hydroxypregn-5-ene-20-one, has explored their phototransformation. UV irradiation of these compounds in various solvents led to the formation of different products, indicating potential applications in photochemical studies and synthesis processes (Girdhar et al., 2007).
Steroid Synthesis
Several studies have focused on synthesizing steroids, including derivatives similar to the compound , for various medicinal applications. These studies explore alternative synthesis methods and structural analyses of the products, which could be relevant to the development of pharmaceutical compounds (Huy, Diep, & Nhung, 2015).
Biological Activity and Molecular Interactions
The biological activity of related compounds, such as their interaction with enzymes and receptors, has been a significant area of research. For instance, studies on progesterone derivatives and their inhibitory effects on certain enzymes provide insights into the potential biological roles and therapeutic applications of these compounds (Bratoeff et al., 2010).
Chemical Characterization
Research on the chemical properties, such as spectroscopic analysis of epoxy pregnene derivatives, has been conducted. These studies provide detailed information on the physical and chemical characteristics of these compounds, essential for understanding their behavior and potential applications (Yin & Zheng, 2007).
Novel Compound Identification
Efforts to identify and characterize new compounds from various sources, like soft corals, have led to the discovery of novel steroids, including epoxy steroids. These discoveries contribute to our understanding of natural product chemistry and potential pharmaceutical applications (Anjaneyulu, Krishna Murthy, & Gowri, 2000).
properties
CAS RN |
336-77-6 |
---|---|
Product Name |
17,21-Epoxy-9-fluoro-11beta-hydroxypregn-4-ene-3,20-dione |
Molecular Formula |
C21H27FO4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-10,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione |
InChI |
InChI=1S/C21H27FO4/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(17(25)11-26-20)19(14,2)10-16(24)21(15,18)22/h9,14-16,24H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NVDNCLODVOXYKU-BULBTXNYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@]45C(=O)CO5)C)O)F |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC45C(=O)CO5)C)O)F |
Other CAS RN |
336-77-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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